6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety, a triazine ring, and a methoxyphenyl group.
Mechanism of Action
Target of Action
The compound, 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions such as epilepsy.
Mode of Action
The compound interacts with its targets, potentially modulating their activity and altering the balance of excitatory and inhibitory signals in the brain. This could result in a reduction of neuronal hyperexcitability, a common feature of epileptic seizures .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties .
Result of Action
The compound has been evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound may have potential therapeutic effects in the treatment of epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Attachment of Triazine Ring: The benzothiazole derivative is then reacted with cyanuric chloride to form the triazine ring.
Introduction of Methoxyphenyl Group: The final step involves the nucleophilic substitution of the triazine ring with 4-methoxyaniline under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and antimicrobial properties.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds also feature a benzothiazole moiety and have shown anticonvulsant activity.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a benzothiazole moiety, a triazine ring, and a methoxyphenyl group, which confer distinct pharmacological properties .
Properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-25-12-8-6-11(7-9-12)20-17-23-15(22-16(19)24-17)10-26-18-21-13-4-2-3-5-14(13)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJFVTYUGFDUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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